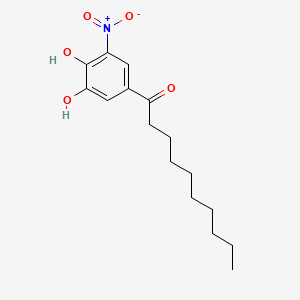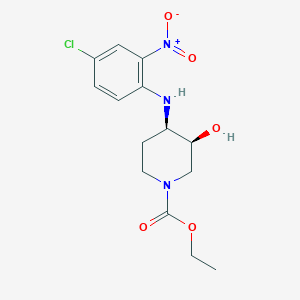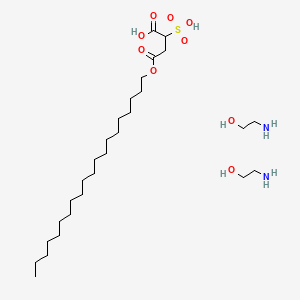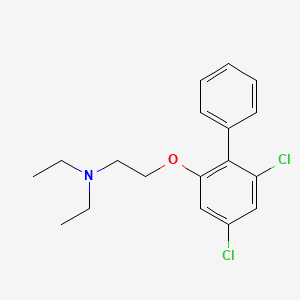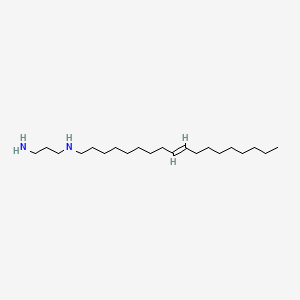
tris(3-pentadecylphenyl) phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(3-pentadecylphenyl) phosphate: is an organophosphate compound with the molecular formula C63H105O4P . It is known for its use as a flame retardant in various industrial applications. The compound is characterized by its high molecular weight and the presence of long alkyl chains, which contribute to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tris(3-pentadecylphenyl) phosphate typically involves the reaction of 3-pentadecylphenol with phosphoryl chloride (POCl3) under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine , to neutralize the hydrochloric acid formed during the process. The general reaction scheme is as follows:
3C15H31C6H4OH+POCl3→(C15H31C6H4O)3PO+3HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: Tris(3-pentadecylphenyl) phosphate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form and .
Oxidation: It can be oxidized to form corresponding phosphates and phenols.
Substitution: It can undergo nucleophilic substitution reactions where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Oxidizing agents such as or .
Substitution: Nucleophiles such as or under mild conditions.
Major Products:
Hydrolysis: 3-pentadecylphenol and phosphoric acid.
Oxidation: Corresponding phosphates and phenols.
Substitution: Various substituted phosphates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Tris(3-pentadecylphenyl) phosphate is used as a flame retardant in polymers and textiles. Its high thermal stability and ability to form a protective char layer make it effective in reducing flammability.
Biology: Research has explored its potential effects on biological systems, particularly its role as an endocrine disruptor. Studies have shown that it can interfere with hormone signaling pathways.
Medicine: While not commonly used in medicine, its potential effects on biological systems have prompted studies on its toxicity and safety.
Industry: In addition to its use as a flame retardant, this compound is used as a plasticizer and lubricant in various industrial applications.
Wirkmechanismus
The mechanism by which tris(3-pentadecylphenyl) phosphate exerts its flame-retardant effects involves the formation of a protective char layer on the surface of materials. This layer acts as a barrier, preventing the spread of flames and reducing heat release. The compound also releases phosphoric acid upon decomposition, which promotes char formation and further enhances flame retardancy.
Vergleich Mit ähnlichen Verbindungen
Tris(1,3-dichloro-2-propyl) phosphate (TDCIPP): Another flame retardant with similar applications but different chemical structure.
Triphenyl phosphate (TPhP): Used as a flame retardant and plasticizer, with a simpler structure compared to tris(3-pentadecylphenyl) phosphate.
Tris(2-chloroethyl) phosphate (TCEP): Commonly used in textiles and electronics as a flame retardant.
Uniqueness: this compound is unique due to its long alkyl chains, which provide enhanced hydrophobicity and thermal stability. This makes it particularly effective in applications requiring high-performance flame retardants.
Eigenschaften
CAS-Nummer |
194497-74-0 |
|---|---|
Molekularformel |
C63H105O4P |
Molekulargewicht |
957.5 g/mol |
IUPAC-Name |
tris(3-pentadecylphenyl) phosphate |
InChI |
InChI=1S/C63H105O4P/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-46-58-49-43-52-61(55-58)65-68(64,66-62-53-44-50-59(56-62)47-41-38-35-32-29-26-23-20-17-14-11-8-5-2)67-63-54-45-51-60(57-63)48-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h43-45,49-57H,4-42,46-48H2,1-3H3 |
InChI-Schlüssel |
OMJBHYUBFBQYCU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC1=CC(=CC=C1)OP(=O)(OC2=CC=CC(=C2)CCCCCCCCCCCCCCC)OC3=CC=CC(=C3)CCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



